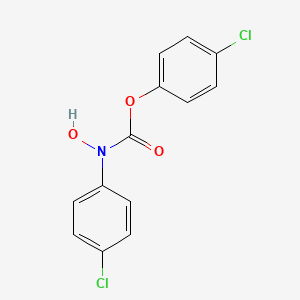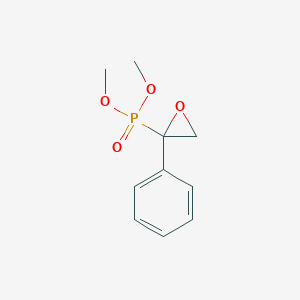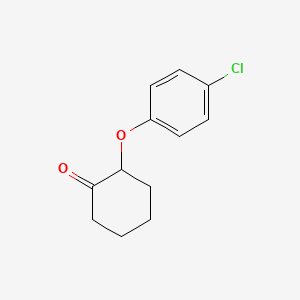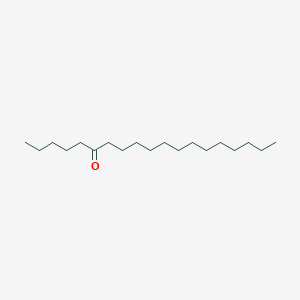
Nonadecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecan-6-one is a ketone with the molecular formula C₁₉H₃₈O. It is a long-chain aliphatic ketone, which means it has a long carbon chain with a ketone functional group at the sixth carbon position. This compound is known for its presence in various natural sources and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecan-6-one can be synthesized through several methods. One common method involves the oxidation of nonadecan-6-ol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄). The reaction typically takes place under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of nonadecan-6-ol. This process involves the use of metal catalysts such as palladium or platinum at high temperatures. The dehydrogenation reaction removes hydrogen atoms from the alcohol, resulting in the formation of the ketone.
Chemical Reactions Analysis
Types of Reactions
Nonadecan-6-one undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to nonadecan-6-ol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄), acidic conditions, elevated temperatures.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), mild temperatures.
Substitution: Nucleophiles such as amines or hydrazines, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Nonadecan-6-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Nonadecan-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its long carbon chain makes it useful in studying the properties of long-chain ketones.
Biology: this compound is found in certain plant species and is studied for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor. It is also used as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of nonadecan-6-one depends on its specific application. In biological systems, it may interact with enzymes and proteins, affecting metabolic pathways. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
Nonadecan-6-one can be compared with other long-chain ketones such as:
Nonadecan-2-one: Similar in structure but with the ketone group at the second carbon position. It has different chemical properties and reactivity.
Nonadecan-10-one: The ketone group is at the tenth carbon position, leading to different physical and chemical properties.
Nonadecan-4-one: The ketone group is at the fourth carbon position, resulting in unique reactivity and applications.
This compound is unique due to its specific position of the ketone group, which influences its reactivity and applications in various fields.
Properties
CAS No. |
22026-14-8 |
|---|---|
Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
nonadecan-6-one |
InChI |
InChI=1S/C19H38O/c1-3-5-7-8-9-10-11-12-13-14-16-18-19(20)17-15-6-4-2/h3-18H2,1-2H3 |
InChI Key |
KHKOWZYSJWWUPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


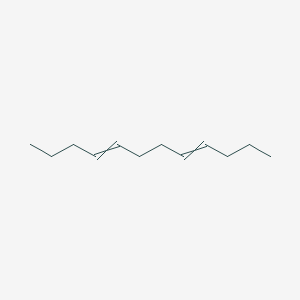
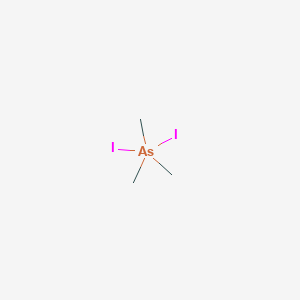
![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
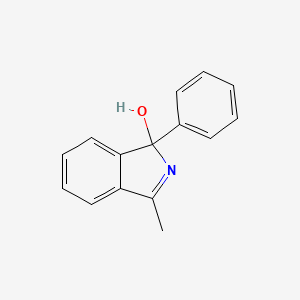
![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
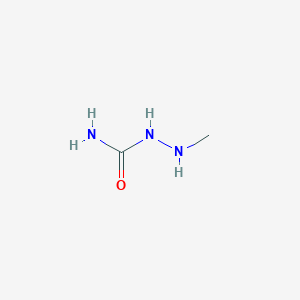

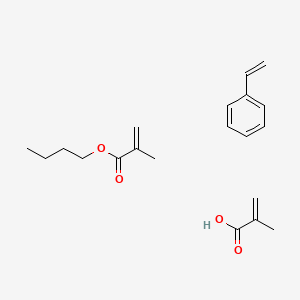
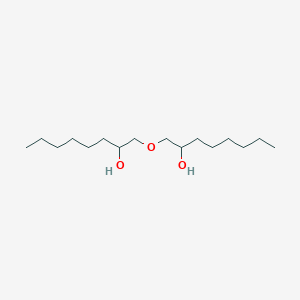
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
